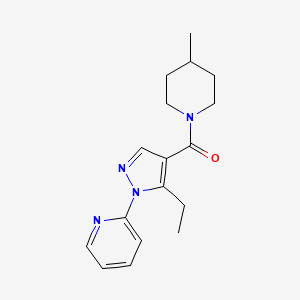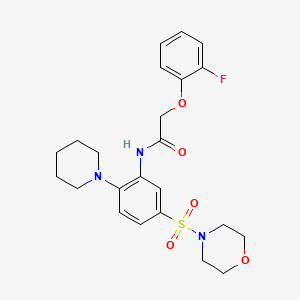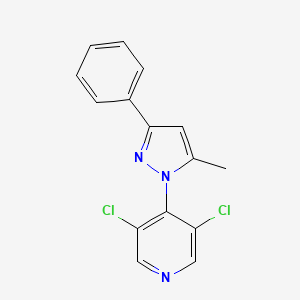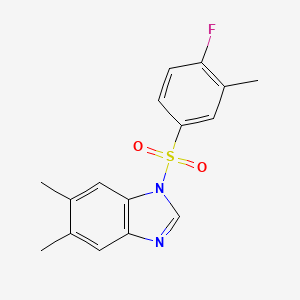
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide exerts its biological effects by inhibiting the activity of this compound, a serine/threonine phosphatase that plays a critical role in various cellular processes. This compound is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis. Inhibition of this compound by this compound leads to the activation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, it has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of this compound. This allows for the study of the specific role of this compound in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide has shown great potential for its therapeutic applications in cancer treatment. Future research should focus on the development of more potent and selective this compound inhibitors with reduced toxicity. In addition, the use of this compound in combination with other chemotherapy drugs should be further explored to enhance the efficacy of cancer treatment. Furthermore, the role of this compound in other cellular processes, such as neuronal function and development, should be investigated to identify new therapeutic targets for various diseases.
Métodos De Síntesis
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarbonitrile with phenylhydrazine in the presence of a suitable base, followed by the reaction of the resulting intermediate with 3-bromopyrazole-5-carboxylic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Propiedades
IUPAC Name |
1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-12-5-4-9-16-11-12)14-8-10-19(18-14)13-6-2-1-3-7-13/h1-11H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWUVUFXCZBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)



![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)
![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
